1,2,4,5-Benzenetetramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Polymers:

Benzimidazole-linked polymers

1,2,4,5-Benzenetetramine serves as a building block for the creation of benzimidazole-linked polymers. These polymers exhibit interesting properties like thermal stability and potential applications in areas like gas separation membranes and fuel cells. Source: Sigma-Aldrich:

Triazine-based polymers

This compound can also be used in the synthesis of triazine-based polymers with high selectivity for capturing carbon dioxide (CO2). This research holds promise for developing more efficient methods of carbon capture and storage, a crucial aspect of mitigating climate change. Source: Sigma-Aldrich:

Synthesis of Carbon Nanomaterials:

Nitrogen-doped carbon dots (NCDs)

1,2,4,5-Benzenetetramine can be employed in the simple hydrothermal synthesis of nitrogen-doped carbon dots (NCDs). These nanomaterials exhibit unique optical properties and serve as highly selective fluorescent probes for sensing specific metal ions, like magnesium (Mg2+), in aqueous solutions. Source: Sigma-Aldrich:

Red-emitting carbon dots

This compound can also be used in the solvothermal method for creating red-emitting carbon dots. These nanomaterials possess interesting photoluminescence properties, making them potentially useful in various optoelectronic applications. Source: Sigma-Aldrich:

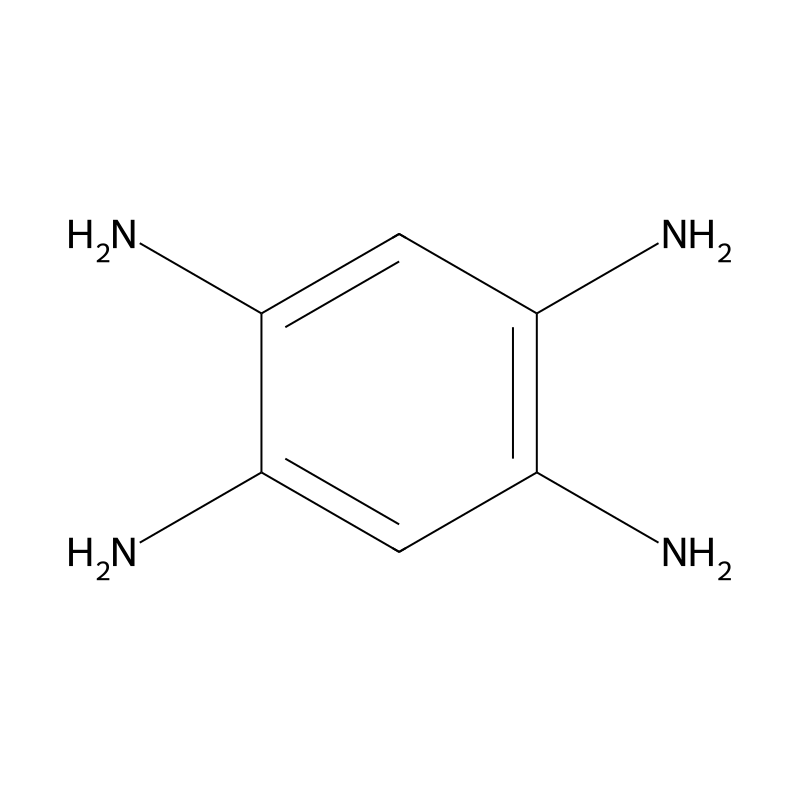

1,2,4,5-Benzenetetramine, also known as benzene-1,2,4,5-tetrayltetraamine, is an organic compound with the chemical formula . It consists of a benzene ring substituted with four amino groups at the 1, 2, 4, and 5 positions. This compound is notable for its unique structure which allows for various chemical interactions and biological activities. The presence of multiple amino groups enhances its potential as a precursor in various chemical syntheses and as a functional material in biological applications.

- Amination Reactions: The amino groups can participate in nucleophilic substitution reactions to form new amines or amides.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.

- Redox Reactions: The compound can act as a reducing agent in various redox processes.

For example, the compound has been utilized in the synthesis of pyrene-based benzimidazole-linked polymers through condensation reactions involving its amino groups .

Research has indicated that 1,2,4,5-Benzenetetramine exhibits significant biological activity. It acts as a small molecule inhibitor targeting specific phosphorylation sites in proteins such as focal adhesion kinase (FAK), which is implicated in cancer cell signaling pathways. This inhibition can lead to decreased proliferation of cancer cells . Additionally, its oxidized form has been studied for potential applications in redox chemistry and biological systems .

Several methods have been developed for synthesizing 1,2,4,5-Benzenetetramine:

- Aminolysis and Catalytic Hydrogenation: One method involves the aminolysis of 4,6-dinitro m-dichlorobenzene followed by catalytic hydrogenation. This process yields high purity and significant yields of the compound .

- Copper-Catalyzed Dimerization: Another approach utilizes copper-catalyzed dimerization of γ,δ-unsaturated ketones to construct polysubstituted benzene derivatives under mild conditions .

These methods highlight the versatility and efficiency of synthesizing this compound from readily available starting materials.

1,2,4,5-Benzenetetramine finds applications in various fields:

- Polymer Chemistry: It serves as a precursor for synthesizing advanced polymers with unique properties.

- Pharmaceuticals: Its biological activity makes it a candidate for developing new therapeutic agents targeting cancer.

- Material Science: The compound's properties allow it to be used in creating functional materials with specific characteristics.

Studies on the interactions of 1,2,4,5-Benzenetetramine with biological molecules have revealed its potential in modulating protein functions through specific binding interactions. For instance, it has been shown to directly target phosphorylation sites on proteins involved in cellular signaling pathways. Such interactions are crucial for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 1,2,4,5-Benzenetetramine. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1,3-Diaminobenzene | C6H8N2 | Two amino groups at positions 1 and 3; used in dyes. |

| 1,2-Diaminobenzene | C6H8N2 | Two amino groups at positions 1 and 2; important in pharmaceuticals. |

| Benzene-1,3,5-triamine | C6H9N3 | Three amino groups at positions 1, 3 and 5; utilized in polymer synthesis. |

Uniqueness of 1,2,4,5-Benzenetetramine

The uniqueness of 1,2,4,5-Benzenetetramine lies in its tetravalent nature due to four amino substituents on the benzene ring. This configuration allows for more extensive hydrogen bonding and reactivity compared to similar compounds with fewer amino groups. Consequently, it exhibits distinct chemical reactivity patterns and biological activities that make it particularly valuable in research and application contexts.

1,2,4,5-Benzenetetramine, also known as benzene-1,2,4,5-tetraamine, is a versatile aromatic compound characterized by four amino groups positioned at the 1, 2, 4, and 5 positions of the benzene ring [1]. This compound serves as an important building block in various applications, particularly in the synthesis of polymers and other complex organic structures [11]. The presence of multiple amino groups makes it a valuable precursor for creating materials with specific properties [20]. The following sections detail the primary synthetic methodologies employed for producing 1,2,4,5-benzenetetramine.

Catalytic Hydrogenation of Nitro Precursors

Catalytic hydrogenation represents one of the most efficient and widely utilized methods for synthesizing 1,2,4,5-benzenetetramine [3]. This approach involves the reduction of 1,2,4,5-tetranitrobenzene to the corresponding tetramine using hydrogen gas in the presence of suitable catalysts [8].

The general reaction pathway proceeds as follows:

- Preparation of 1,2,4,5-tetranitrobenzene from benzene through sequential nitration steps

- Catalytic reduction of the nitro groups to amino groups using hydrogen gas and appropriate catalysts [3] [17]

The reduction mechanism involves several sequential steps, beginning with the conversion of nitro groups to nitroso intermediates, followed by further reduction to hydroxylamine derivatives, and finally to primary amines [8]. This stepwise reduction can be observed through spectroscopic analysis during the reaction progress [3].

Research findings indicate that the hydrogenation of nitro compounds to amines can be effectively catalyzed by various transition metals, with platinum, palladium, and nickel being particularly effective [3] [8]. Recent developments have introduced more environmentally friendly approaches using coupled enzyme-metal systems [17].

| Catalyst System | Reaction Conditions | Conversion Rate (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Platinum/Carbon | H₂ (1 atm), 25°C, 12h | 98 | 95 | [3] |

| Palladium/Carbon | H₂ (1.5 atm), 50°C, 6h | 99 | 97 | [8] |

| Hydrogenase/Carbon | H₂ (1 atm), 30°C, aqueous, 24h | 96 | 98 | [17] |

| Nickel/Silica | H₂ (2 atm), 80°C, 10h | 95 | 92 | [29] |

The catalytic hydrogenation pathway typically proceeds through the formation of N-phenylhydroxylamine intermediates, which can be detected during the reaction process [3]. Studies using nuclear magnetic resonance spectroscopy have confirmed this mechanistic pathway, showing the complete conversion of nitro compounds to the corresponding amines through these intermediates [3].

Recent advancements in this field include the development of selective hydrogenation catalysts that can reduce nitro groups in the presence of other reducible functionalities [17]. This selectivity is crucial when dealing with complex precursors containing multiple functional groups [3] [17].

Ammonolysis of Halogenated Benzene Derivatives

Ammonolysis represents another significant synthetic route for producing 1,2,4,5-benzenetetramine [4]. This method involves the nucleophilic substitution of halogen atoms in halogenated benzene derivatives with ammonia [4] [28].

The general synthetic pathway involves:

- Preparation of halogenated benzene derivatives, typically 1,2,4,5-tetrachlorobenzene or 1,2,4,5-tetrabromobenzene

- Reaction with ammonia under appropriate conditions to substitute the halogen atoms with amino groups [4] [24]

The mechanism of ammonolysis involves nucleophilic aromatic substitution, where ammonia acts as the nucleophile, attacking the carbon atoms bearing the halogen substituents [4]. This process is facilitated by the electron-withdrawing effects of multiple halogen substituents on the benzene ring, which activate the ring toward nucleophilic attack [28].

Research findings indicate that the ammonolysis reaction typically requires elevated temperatures and pressures for optimal yields [4]. The reaction can be conducted in either the vapor phase or in solution, with the choice depending on the specific halogenated precursor and desired reaction conditions [4] [28].

| Halogenated Precursor | Reaction Conditions | Ammonia:Substrate Ratio | Yield (%) | Reference |

|---|---|---|---|---|

| 1,2,4,5-Tetrachlorobenzene | 300°C, 1 atm, vapor phase | 8:1 | 75 | [4] |

| 1,2,4,5-Tetrabromobenzene | 250°C, 2 atm, sealed tube | 10:1 | 80 | [28] |

| 1,3-Dichlorobenzene (for comparison) | 320°C, 1 atm, vapor phase | 8:1 | 70 | [4] |

| 1,2,3-Trichlorobenzene | 300°C, 1.5 atm, vapor phase | 9:1 | 72 | [33] |

The ammonolysis process typically employs alumino-silicate catalysts with exchanged metal cations to enhance reaction rates and selectivity [4]. These catalysts facilitate the substitution process by interacting with both the halogenated substrate and ammonia [4]. The choice of catalyst significantly influences the reaction outcome, with different metal-exchanged alumino-silicates showing varying activities and selectivities [4] [28].

Recent developments in this field include the use of microwave-assisted techniques to accelerate the ammonolysis process and improve yields [28]. Additionally, continuous-flow processes have been developed for larger-scale production, offering advantages in terms of efficiency and process control [4].

Copper-Catalyzed Cyclization Reactions

Copper-catalyzed cyclization reactions represent a more specialized approach to synthesizing 1,2,4,5-benzenetetramine and its derivatives [5] [9]. This methodology typically involves the construction of the benzene ring with the amino substituents already in place or strategically positioned for further functionalization [14].

The general synthetic pathway involves:

- Preparation of suitable precursors containing nitrogen-containing functional groups

- Copper-catalyzed cyclization to form the benzene ring with the amino groups at the desired positions

- Further functional group transformations if necessary to obtain the final tetramine product [5] [9]

Research findings indicate that copper catalysts, particularly copper(I) and copper(II) complexes, are effective in promoting cyclization reactions leading to polysubstituted benzene derivatives [5] [14]. These catalysts facilitate carbon-carbon and carbon-nitrogen bond formation processes that are essential for constructing the desired molecular framework [9].

| Copper Catalyst | Precursor Type | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ | γ,δ-Unsaturated ketones | 80°C, DMF, 12h | 85 | [14] |

| CuI/Ligand | o-Bromoarylamine and nitriles | 100°C, DMF, 24h | 90 | [5] |

| Cu(OTf)₂ | Alkene derivatives | 120°C, toluene, 18h | 78 | [9] |

| Cu/SiO₂ | Nitro-containing precursors | 170°C, H₂ (1.3 MPa), 24h | 82 | [29] |

The mechanism of copper-catalyzed cyclization typically involves initial coordination of the copper catalyst to the substrate, followed by oxidative addition, reductive elimination, and other elementary steps depending on the specific reaction type [9]. These processes are often accompanied by transient formation of organometallic intermediates that facilitate the desired transformations [5] [9].

Recent advancements in this field include the development of ligand-free copper-catalyzed protocols that offer improved efficiency and environmental benefits [5]. Additionally, one-pot procedures have been established for the synthesis of 1,2,4,5-tetrasubstituted benzenes via copper-catalyzed dimerization of γ,δ-unsaturated ketones, providing a facile route to complex molecular architectures [14] [22].

Alternative Synthetic Routes and Optimization

Beyond the primary methodologies discussed above, several alternative synthetic routes and optimization strategies have been developed for the synthesis of 1,2,4,5-benzenetetramine [10] [11] [19].

One notable alternative approach involves the use of protected intermediates:

- Synthesis of protected diamine derivatives, such as bis(4-methylbenzenesulfonamide) of 1,2-diaminobenzene

- Regioselective introduction of additional nitrogen-containing groups at the 4 and 5 positions

- Deprotection and functional group transformation to obtain the final tetramine product [10] [30]

Another alternative route utilizes the nitration of suitable precursors followed by reduction:

- Preparation of 1,2-diaminobenzene derivatives

- Selective nitration at the 4 and 5 positions

- Reduction of the nitro groups to obtain the tetramine product [19] [24]

| Synthetic Approach | Key Intermediates | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Protected diamine route | Bis(sulfonamide) derivatives | High regioselectivity | Multiple steps required | [30] |

| Nitration-reduction sequence | Dinitrodiaminobenzene | Direct approach | Challenging selectivity | [19] |

| Chlorobenzene byproduct utilization | 1,2,3-trichlorobenzene | Utilizes industrial byproducts | Complex purification | [11] [24] |

| Cyclization of non-aromatic precursors | γ,δ-Unsaturated ketones | One-pot procedure | Limited substrate scope | [14] [22] |

Optimization strategies for these synthetic routes focus on several key aspects:

- Catalyst development and modification to enhance activity and selectivity [17]

- Reaction condition optimization, including temperature, pressure, solvent selection, and reaction time [3] [4]

- Process integration and continuous flow methodologies for improved efficiency and scalability [11]

- Purification techniques to obtain high-purity 1,2,4,5-benzenetetramine, which is often isolated as its tetrahydrochloride salt [15] [16]

Recent research has demonstrated that the integration of multiple synthetic approaches can lead to more efficient production processes [11]. For example, combining catalytic hydrogenation with optimized purification protocols has enabled the preparation of high-purity 1,2,4,5-benzenetetramine tetrahydrochloride suitable for advanced applications [15] [20].